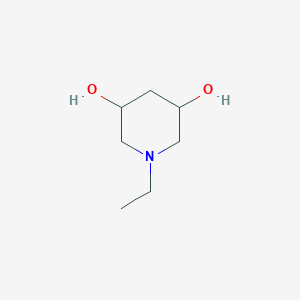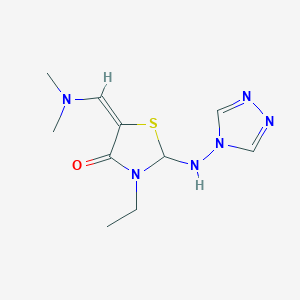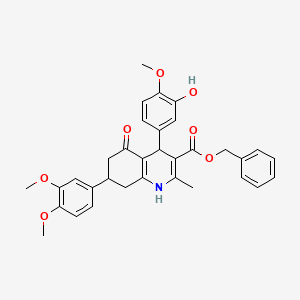![molecular formula C15H8F6O3 B11770530 3-{5-[3,5-Di(trifluoromethyl)phenyl]-2-furyl}acrylic acid](/img/structure/B11770530.png)
3-{5-[3,5-Di(trifluoromethyl)phenyl]-2-furyl}acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-(3,5-Bis(trifluoromethyl)phenyl)furan-2-yl)acrylic acid is a complex organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a furan ring and an acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(3,5-Bis(trifluoromethyl)phenyl)furan-2-yl)acrylic acid typically involves multiple steps. One common approach starts with the preparation of 3,5-bis(trifluoromethyl)phenylboronic acid, which is then subjected to Suzuki-Miyaura coupling with a furan-2-yl halide to form the desired furan ring structure . The resulting intermediate is then reacted with acrylic acid under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-(3,5-Bis(trifluoromethyl)phenyl)furan-2-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(5-(3,5-Bis(trifluoromethyl)phenyl)furan-2-yl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity in drug development.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 3-(5-(3,5-Bis(trifluoromethyl)phenyl)furan-2-yl)acrylic acid exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and reactivity. The furan ring and acrylic acid moiety provide additional sites for interaction with biological molecules, potentially affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Bis(trifluoromethyl)phenylboronic acid: Used in similar synthetic applications and as a precursor in the synthesis of the target compound.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Another compound with trifluoromethyl groups, used in organic synthesis and material science.
Uniqueness
3-(5-(3,5-Bis(trifluoromethyl)phenyl)furan-2-yl)acrylic acid is unique due to the combination of its trifluoromethyl-substituted phenyl ring, furan ring, and acrylic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C15H8F6O3 |
|---|---|
Poids moléculaire |
350.21 g/mol |
Nom IUPAC |
(E)-3-[5-[3,5-bis(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C15H8F6O3/c16-14(17,18)9-5-8(6-10(7-9)15(19,20)21)12-3-1-11(24-12)2-4-13(22)23/h1-7H,(H,22,23)/b4-2+ |
Clé InChI |
BLPUJDWDLFXOJQ-DUXPYHPUSA-N |
SMILES isomérique |
C1=C(OC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)/C=C/C(=O)O |
SMILES canonique |
C1=C(OC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


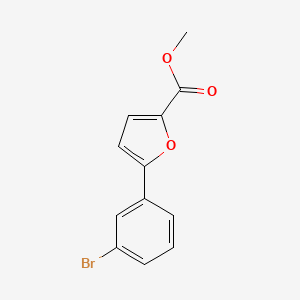
![2-(Pyridin-3-yl)benzo[d]oxazol-6-amine](/img/structure/B11770455.png)
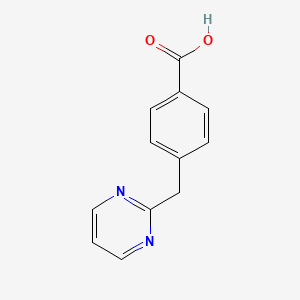
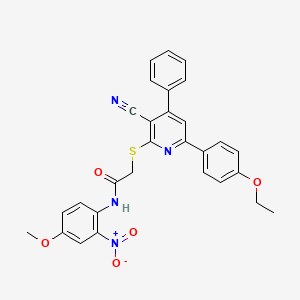
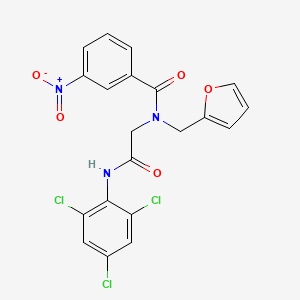
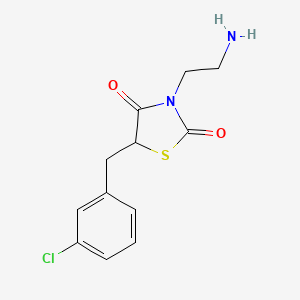
![4,8-Dichloropyrimido[5,4-d]pyrimidine](/img/structure/B11770475.png)

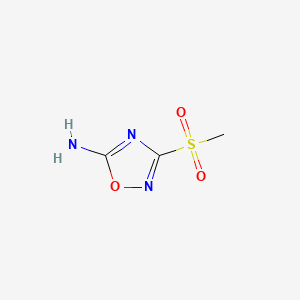
![N1-(Benzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B11770482.png)
